Phosphine oxide, bis(2-methoxyphenyl)-
Description
Context of Organophosphorus Compounds and Their Significance
Organophosphorus chemistry is a vast and continuously expanding field within organic chemistry. longdom.org These compounds, characterized by the presence of a phosphorus-carbon bond, are integral to numerous scientific and industrial sectors due to their unique chemical and physical properties. longdom.orgwikipedia.org Phosphorus can exist in various oxidation states, which contributes to the diverse nature and functionality of these compounds. wikipedia.org
The significance of organophosphorus compounds is underscored by their wide-ranging applications. They are fundamental components in agrochemicals, pharmaceuticals, and industrial processes. nih.gov In medicine, they are found in agents for treating bone disorders, as well as in anticancer and antiviral drugs. nih.gov In agriculture, they are the primary components in many herbicides, pesticides, and insecticides. nih.gov Industrially, they are used in the manufacturing of plastics, solvents, flame retardants, and lubricants. nih.govnih.govwikipedia.org The European Chemical Society recognizes phosphorus as a key chemical element, essential to daily life and a cornerstone of the agrochemical industry. nih.gov
Overview of Phosphine (B1218219) Oxides as Fundamental Chemical Structures
Phosphine oxides are a class of organophosphorus compounds featuring a tetracoordinate, pentavalent phosphorus atom double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to three organic substituents. bohrium.com The general formula for an organophosphine oxide is R₃P=O. The phosphorus-oxygen bond is notably short and polar. wikipedia.org
These structures are fundamental in various chemical applications. bohrium.com They serve as reagents in pivotal organic syntheses, such as the Wittig, Mitsunobu, and Appel reactions, although their formation as a byproduct can present separation challenges. mdpi.comacs.org Furthermore, phosphine oxides are employed as metal extractants, flame retardants, and have been studied for their bioactivity. bohrium.com A crucial role for phosphine oxides is as ligands in homogeneous catalysis and coordination chemistry. wikipedia.orgwikipedia.org The basicity of the phosphoryl oxygen, influenced by the nature of the organic substituents, can modulate the electronic properties of a metal center in a complex, thereby affecting its catalytic activity. bohrium.com
Importance and Research Landscape of Substituted Diarylphosphine Oxides
Within the broader class of phosphine oxides, substituted diarylphosphine oxides are of significant interest. These compounds, which feature two aryl groups attached to the phosphorus center, are often key precursors in the synthesis of more complex molecules, particularly phosphine ligands used in catalysis. researchgate.netresearchgate.net The ability to readily modulate the electronic and steric properties of phosphines makes them excellent ligands for transition metal complexes. acs.org
The synthesis of diarylphosphine oxides is an active area of research, with various methods developed for their preparation. researchgate.net For example, silver-mediated direct phosphorylation of benzothiazoles with diarylphosphine oxides provides a route to 2-diarylphosphoryl benzothiazoles, which are precursors to hemilabile P,N-ligands. researchgate.net The reduction of the P=O bond in phosphine oxides to regenerate the corresponding phosphine (P(III)) is a critical step for creating catalytic cycles and reducing waste, making the chemistry of these compounds particularly relevant to green chemistry principles. acs.org Research has focused on developing efficient methods for this deoxygenation. acs.org
Rationale for Dedicated Academic Investigation of Bis(2-methoxyphenyl)phosphine (B161851) Oxide
The specific compound, Bis(2-methoxyphenyl)phosphine oxide, warrants dedicated academic investigation primarily due to its role as a crucial synthetic intermediate. It is a key precursor for a class of catalytically active bisphosphine ligands. google.com These ligands, such as 1,3-bis[bis(2-methoxyphenyl)phosphino]propane, are essential components of palladium(II)-based catalyst systems used in the polymerization of polyketones. google.com Polyketones are valuable green polymeric materials synthesized from carbon monoxide and olefins, known for their photodegradable and biodegradable properties. google.com
The synthesis of Bis(2-methoxyphenyl)phosphine oxide itself has been a subject of study, with methods developed involving the reaction of anisole (B1667542) and triethyl phosphate (B84403), followed by hydrogenation and reduction. google.com The presence of the methoxy (B1213986) groups in the ortho position of the phenyl rings influences the electronic and steric properties of the resulting phosphine ligands, which in turn affects the efficiency and selectivity of the polymerization catalyst. A thorough understanding of the properties, synthesis, and reactivity of Bis(2-methoxyphenyl)phosphine oxide is therefore essential for optimizing these important catalytic processes.
Chemical Compound Data
Below are tables detailing the properties of the primary compound discussed and related precursors.
Table 1: Properties of Phosphine oxide, bis(2-methoxyphenyl)- Click on a row to display more information.
| Property | Value |
|---|---|
| CAS Number | 71360-04-8 chemsrc.com |
| The Chemical Abstracts Service (CAS) registry number is a unique identifier for chemical substances. | |
| Molecular Formula | C₁₄H₁₅O₃P |
| Represents the elemental composition of a molecule of the compound. | |
| Purity | ≥98.0% chemsrc.com |
| Indicates the percentage of the specified compound in a sample. |
Table 2: Precursors for the Synthesis of Bis(2-methoxyphenyl)phosphine oxide This table lists key starting materials used in synthetic routes.
| Compound Name | CAS Number | Role |
|---|---|---|
| Anisole | 100-66-3 | Reactant google.com |
| Triethyl phosphate | 78-40-0 | Reactant google.com |
| Bromo(2-methoxyphenyl)magnesium | 16750-63-3 | Precursor chemsrc.com |
| Diethyl phosphite (B83602) | 762-04-9 | Precursor chemsrc.com |
Properties
IUPAC Name |
bis(2-methoxyphenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXORYWUKRJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458428 | |
| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71360-04-8 | |
| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 2 Methoxyphenyl Phosphine Oxide and Its Derivatives
Established Direct Synthesis Routes
Direct synthesis routes to bis(2-methoxyphenyl)phosphine (B161851) oxide offer efficient pathways from readily available precursors. These methods are characterized by the direct formation of the target molecule or a closely related intermediate.
Anisole (B1667542) and Triethyl Phosphate (B84403) Based Strategies
The initial step in this pathway is the reaction of anisole with triethyl phosphate to form the intermediate, bis(2-methoxyphenyl)ethyl phosphonate (B1237965). google.com This reaction is typically carried out in a solvent and is facilitated by the presence of n-butyllithium and a depolymerizing agent such as tetramethylethylenediamine or hexamethylphosphoric triamide. google.com The process involves first mixing anisole, the depolymerizing agent, and a solvent to create a solution. Subsequently, n-butyllithium is added dropwise, followed by the dropwise addition of triethyl phosphate to yield the desired phosphonate intermediate. google.com
The bis(2-methoxyphenyl)ethyl phosphonate intermediate is then converted to the final product, bis(2-methoxyphenyl)phosphine oxide, through a hydrogenation and reduction step. google.com This is achieved by reacting the phosphonate in a solvent under a hydrogen atmosphere in the presence of a hydrogenation catalyst. google.com Suitable catalysts for this transformation include Raney nickel and palladium on carbon. google.com The reaction is typically heated to temperatures between 80-150 °C under a hydrogen pressure of 1-2.5 MPa. google.com The mass ratio of the phosphonate to the catalyst is preferably maintained between 1:(0.005-0.05). google.com
| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product |
| 1 | Anisole, Triethyl phosphate | n-Butyllithium, Tetramethylethylenediamine (or Hexamethylphosphoric triamide) | Not specified in detail | Dropwise addition | Bis(2-methoxyphenyl)ethyl phosphonate |
| 2 | Bis(2-methoxyphenyl)ethyl phosphonate | Raney Nickel or Palladium on Carbon | Methanol and/or Ethanol | 80-150 °C, 1-2.5 MPa H₂ pressure | Bis(2-methoxyphenyl)phosphine oxide |
Grignard Reagent Mediated Preparations from Halogenated Precursors
The use of Grignard reagents represents another significant route for the synthesis of phosphine (B1218219) oxides. This method typically involves the reaction of a halogenated precursor with magnesium to form an organomagnesium compound, which then reacts with a phosphorus-containing electrophile. For the synthesis of bis(2-methoxyphenyl)phosphine oxide, o-bromoanisole is used as the halogenated precursor. google.com It first reacts with magnesium powder to generate the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide. google.com This organometallic species is then reacted with a suitable phosphorus compound, such as diethyl phosphite (B83602), to yield the target bis(2-methoxyphenyl)phosphine oxide. google.comchemicalbook.com Symmetric secondary phosphine oxides can be prepared by adding one equivalent of diethylphosphite to 3.3 equivalents of the corresponding Grignard reagent. chemicalbook.com
| Precursor | Grignard Reagent | Phosphorus Source | Product |
| o-Bromoanisole | 2-Methoxyphenylmagnesium bromide | Diethyl phosphite | Bis(2-methoxyphenyl)phosphine oxide |
Reaction of Anisole with Diethyl Phosphite
A one-step method for the synthesis of bis(2-methoxyphenyl)phosphine oxide involves the direct reaction of anisole with diethyl phosphite. google.com This reaction is conducted under the influence of n-butyllithium (n-BuLi) and a depolymerizing agent. google.com While this method offers a more direct route, it is noted that the presence of active hydrogen in diethyl phosphite can lead to the formation of uncontrollable impurities. google.com
Oxidative Pathways to Bis(2-methoxyphenyl)phosphine Oxide
Oxidative methods provide an alternative approach to the synthesis of phosphine oxides. These pathways typically involve the oxidation of a corresponding phosphine. While specific details for the direct oxidation to bis(2-methoxyphenyl)phosphine oxide are not extensively documented in the provided context, the general principle of phosphine oxidation is well-established. For instance, triarylphosphines can be oxidized to their corresponding phosphine oxides. nih.gov This transformation can be achieved using various oxidizing agents. A common and effective method for synthesizing phosphine oxides is the treatment of the corresponding phosphines with aqueous hydrogen peroxide (H₂O₂). nih.gov Another approach involves air oxidation, which can be facilitated by radical initiators or occur on the surface of activated carbon. nih.gov The oxidation on activated carbon is a clean method that can proceed at room temperature and avoids the need for hazardous oxidizing agents. nih.gov
| Precursor | Oxidizing Agent | General Product |
| Triarylphosphine | Hydrogen Peroxide (H₂O₂) | Triarylphosphine oxide |
| Triarylphosphine | Air (O₂) on Activated Carbon | Triarylphosphine oxide |
Controlled Oxidation of Bis(2-methoxyphenyl)phosphine Precursors
The most direct method to synthesize bis(2-methoxyphenyl)phosphine oxide is through the controlled oxidation of its phosphine precursor, bis(2-methoxyphenyl)phosphine. Tertiary phosphines are generally susceptible to oxidation, and this transformation can be achieved with a variety of oxidizing agents. wikipedia.org The reaction is often straightforward, converting the P(III) center to a P(V) oxide. The stability of the resulting phosphine oxide makes it a common and often unavoidable byproduct when handling the parent phosphine in the presence of air. wikipedia.orgchemeurope.com
A specific synthetic route involves first preparing bis(4-methoxyphenyl)phosphine (B1312688) from its oxide by reduction with trichlorosilane, illustrating the reversible nature of this transformation and the role of the oxide as a stable precursor. prepchem.com
General Oxidation Methods Applicable to Organophosphines
The oxidation of organophosphines is a fundamental reaction in organophosphorus chemistry. bdu.ac.in Several general methods are widely employed, differing in reactivity, selectivity, and reaction conditions.
Aerial Oxidation : Many phosphines, particularly trialkylphosphines, react with atmospheric oxygen. wikipedia.org While triarylphosphines are generally more resistant to air oxidation, the process can be facilitated. acs.orgnih.gov For instance, phosphines adsorbed onto activated carbon can be oxidized selectively and quantitatively by air at ambient temperature, a method that avoids potentially unsafe and expensive oxidizers. acs.orgnih.gov
Hydrogen Peroxide : A common and effective method for oxidizing phosphines to phosphine oxides involves treatment with hydrogen peroxide (H₂O₂). bdu.ac.innih.gov This method is generally fast and high-yielding.
Other Oxidants : Other reagents like peroxy acids (e.g., m-CPBA) can also be used for this transformation. bdu.ac.in
These oxidation processes convert the nucleophilic P(III) center into a stable, pentavalent phosphoryl group (P=O). chemeurope.com
Stereoselective Synthesis of P-Chiral Bis(2-methoxyphenyl)phosphine Oxide Analogues
The creation of P-chiral phosphine oxides, which have a stereogenic phosphorus center, is a significant challenge in synthetic chemistry. These chiral compounds are highly valuable as precursors to chiral ligands for asymmetric catalysis. nih.gov The strategies developed often rely on creating enantiomerically enriched secondary phosphine oxides (SPOs) and subsequently converting them into tertiary phosphine oxides. nih.gov
Asymmetric Cross-Coupling Reactions (e.g., Nickel-Catalyzed)
Transition-metal-catalyzed cross-coupling reactions provide a powerful and direct route to P-chiral tertiary phosphine oxides. researchgate.net These methods typically involve the coupling of a racemic secondary phosphine oxide (SPO) with an aryl halide or a related electrophile, using a chiral catalyst to control the stereochemical outcome.
Nickel-Catalyzed Reactions : Nickel(II) catalysts have been successfully employed in asymmetric C-P cross-coupling reactions to produce valuable chiral tertiary phosphine oxides under mild conditions. researchgate.netorganic-chemistry.org
Palladium-Catalyzed Reactions : Palladium complexes with chiral ligands, such as Xiao-Phos, can catalyze the asymmetric cross-coupling of SPOs with aryl bromides, delivering a variety of P-chiral tertiary phosphine oxides in high yields and enantioselectivities. acs.orgsci-hub.st
Copper-Catalyzed Reactions : Copper-catalyzed methods have also been developed for the dynamic kinetic asymmetric C-P coupling of SPOs with aryl iodides, yielding P-stereogenic tertiary phosphine oxides with good enantioselectivities. organic-chemistry.orgthieme-connect.com
These reactions often proceed via a kinetic resolution or a dynamic kinetic resolution pathway, providing access to highly enantioenriched products. researchgate.netthieme-connect.com
| Catalyst System | Reactants | Product Type | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Pd/Xiao-Phos | Secondary Phosphine Oxide + Aryl Bromide | P-Chiral Tertiary Phosphine Oxide | up to 96% | up to 97% | acs.org |
| Ni(II)/Chiral Ligand | Secondary Phosphine Oxide + Aryl Halide | P-Chiral Tertiary Phosphine Oxide | Good | High | researchgate.net |
| Cu/Chiral Ligand | Secondary Phosphine Oxide + Aryl Iodide | P-Chiral Tertiary Phosphine Oxide | High | Good | thieme-connect.com |
Enantioselective Resolution of Secondary Phosphine Oxide Precursors
An alternative to asymmetric catalysis is the resolution of racemic secondary phosphine oxides (SPOs). nih.govacs.org Since SPOs are bench-stable, odorless, and less toxic compared to secondary phosphines, they are excellent precursors for P-chiral compounds. nih.gov
Classical Resolution : This method involves the formation of diastereomeric complexes between the racemic SPO and a chiral resolving agent. For example, TADDOL derivatives have been used to effectively resolve a variety of racemic aryl- and alkyl-substituted SPOs through crystallization, yielding enantiopure SPOs with enantiomeric excesses (ee) often exceeding 98%. nih.govacs.orgresearchgate.net
Kinetic Resolution : In a kinetic resolution, one enantiomer of the racemic SPO reacts faster with a chiral reagent or catalyst, leaving the unreacted SPO enriched in the other enantiomer. Le-Phos-catalyzed asymmetric allylation reactions have been used for the efficient kinetic resolution of SPOs, providing access to both enantioenriched secondary and tertiary P-chiral phosphine oxides. nih.govrsc.org
Stereospecific Transformations to Tertiary Phosphine Oxides
Once an enantiomerically pure secondary phosphine oxide is obtained, it can be converted into a P-chiral tertiary phosphine oxide with high stereospecificity. The P-H bond of the SPO is reactive and can be functionalized without losing the stereochemical information at the phosphorus center. nih.govacs.org
Common stereospecific transformations include:
Michaelis-Becker Reaction : The deprotonated SPO acts as a nucleophile and reacts with alkyl halides. This reaction typically proceeds with retention of configuration at the phosphorus center. nih.gov
Hirao Reaction : This palladium-catalyzed cross-coupling reaction of SPOs with aryl halides also allows for the formation of tertiary phosphine oxides. While highly stereoselective, partial racemization can sometimes occur at elevated temperatures. nih.govacs.org
Pudovik Reaction : The addition of SPOs across aldehydes or other unsaturated systems can create new C-P bonds stereospecifically. nih.govacs.org
For example, (S)-(2-Methylphenyl)phenylphosphine oxide has been transformed into a variety of P-stereogenic tertiary phosphine oxides with excellent enantiomeric excess values (>95% ee) using these methods. nih.govacs.org
Utility of Phosphine Oxides as "Masked" Intermediates in Complex Syntheses
The use of phosphine oxides as stable intermediates is a common and powerful strategy in the synthesis of complex organophosphorus compounds, particularly air-sensitive phosphine ligands. rsc.org This approach leverages the distinct properties of P(V) oxides versus P(III) phosphines.
Phosphine oxides are generally air-stable, water-stable, and compatible with chromatography on silica (B1680970) gel. rsc.orgresearchgate.net This robustness allows for multi-step synthetic sequences to be performed under standard laboratory conditions ("benchtop chemistry") without the need for rigorously inert atmospheres. rsc.orgumn.edu The phosphine oxide group can be carried through various chemical transformations before a final reduction step unmasks the desired phosphine. rsc.org This strategy simplifies purification and handling, which is especially advantageous in the synthesis of unsymmetrical bidentate phosphines where air-stable phosphine oxide intermediates are used extensively. researchgate.netumn.eduumn.edu The final step is typically a reduction of the tertiary phosphine oxide to the corresponding tertiary phosphine, a transformation for which numerous reliable methods exist. rsc.org
Advanced Spectroscopic and Structural Characterization of Bis 2 Methoxyphenyl Phosphine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Detailed Analysis via ³¹P NMR and its Chemical Shifts
Phosphorus-31 NMR (³¹P NMR) is exceptionally valuable for characterizing organophosphorus compounds as it directly observes the phosphorus nucleus. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom. For phosphine (B1218219) oxides, the phosphorus atom is in a +5 oxidation state, which influences its resonance position.
Tertiary phosphine oxides typically exhibit ³¹P NMR signals in a characteristic range of approximately +20 to +60 ppm. youtube.com For instance, the closely related triphenylphosphine (B44618) oxide shows a signal around +29.6 ppm in CDCl₃. rsc.org The presence of electron-donating methoxy (B1213986) groups on the aromatic rings in bis(2-methoxyphenyl)phosphine (B161851) oxide is expected to slightly shield the phosphorus nucleus, influencing its precise chemical shift within this typical range. A study of various phosphine oxides showed signals appearing around +30.00 ppm. rsc.org This technique is crucial for confirming the presence and oxidation state of the phosphorus center in the molecule.
Table 1: Expected ³¹P NMR Data for Bis(2-methoxyphenyl)phosphine Oxide
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Rationale |
|---|---|---|
| ³¹P | +20 to +60 | Characteristic range for tertiary phosphine oxides. youtube.com |
Proton (¹H) and Carbon (¹³C) NMR for Substituent and Backbone Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of bis(2-methoxyphenyl)phosphine oxide, distinct signals are expected for the aromatic protons and the methoxy group protons. The methoxy groups (–OCH₃) would typically appear as a sharp singlet, integrating to six protons, in the range of 3.8–4.4 ppm. acdlabs.comrsc.org The aromatic protons on the phenyl rings would resonate in the downfield region, typically between 6.8 and 8.0 ppm. Due to the substitution pattern and coupling to the phosphorus atom, these aromatic signals would present as a complex series of multiplets.
The ¹³C NMR spectrum provides information on each unique carbon atom. The methoxy carbon would show a signal around 55–56 ppm. nih.govresearchgate.net The aromatic carbons would appear between approximately 110 and 160 ppm. compoundchem.com Carbons directly bonded to the phosphorus atom (ipso-carbons) will exhibit splitting due to one-bond coupling (¹J(P,C)), while other carbons in the phenyl rings will show smaller two-, three-, or four-bond couplings, providing invaluable data for definitive signal assignment. rsc.org
Table 2: Expected ¹H and ¹³C NMR Data for Bis(2-methoxyphenyl)phosphine Oxide
| Type of Atom | Expected ¹H Chemical Shift (δ) Range (ppm) | Expected ¹³C Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| Methoxy (–OCH₃) | 3.8 - 4.4 | 55 - 56 | Appears as a singlet in ¹H NMR. acdlabs.comnih.govresearchgate.net |
| Aromatic (Ar-H / Ar-C) | 6.8 - 8.0 | 110 - 160 | Complex multiplets in ¹H NMR; ¹³C signals show P-C coupling. compoundchem.com |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) spectroscopy, measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. This allows for the identification of specific functional groups.
Infrared (IR) Spectroscopic Signatures of the P=O Moiety
The most characteristic feature in the IR spectrum of a phosphine oxide is the phosphoryl (P=O) stretching vibration. This bond is highly polar, resulting in a very strong and sharp absorption band. chemidept.com For most phosphine oxides, this band appears in the region of 1150–1310 cm⁻¹. chemidept.comrsc.org For example, triphenylphosphine oxide exhibits its P=O stretch at approximately 1195 cm⁻¹. rsc.org The exact frequency is sensitive to the electronic effects of the substituents attached to the phosphorus. The electron-donating nature of the methoxy groups in bis(2-methoxyphenyl)phosphine oxide may slightly lower this frequency compared to unsubstituted analogs. This strong absorption is a definitive indicator of the phosphine oxide functional group.
ATR-FTIR for Solid-State Characterization
Attenuated Total Reflectance (ATR) is an accessory for Fourier-Transform Infrared (FTIR) spectroscopy that allows for the analysis of solid samples directly, without special preparation. ATR-FTIR is particularly useful for obtaining high-quality spectra of solid materials and for studying intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
For bis(2-methoxyphenyl)phosphine oxide, an ATR-FTIR spectrum would provide a vibrational profile of the molecule in its solid form. The key P=O stretching frequency would be readily identifiable, similar to the solution-phase IR spectrum. rsc.org However, its position and bandwidth might be slightly different due to crystal packing effects and potential intermolecular interactions in the solid lattice. For instance, if the molecule participates in hydrogen bonding through the phosphoryl oxygen, the P=O band may broaden and shift to a lower frequency. researchgate.net
Table 3: Expected Vibrational Spectroscopy Data for Bis(2-methoxyphenyl)phosphine Oxide
| Functional Group | Vibrational Mode | Expected Frequency (ν) Range (cm⁻¹) | Technique |
|---|---|---|---|
| Phosphoryl (P=O) | Stretching | 1150 - 1310 | IR & ATR-FTIR |
| Aromatic (C=C) | Stretching | 1450 - 1600 | IR & ATR-FTIR |
| Ether (Ar–O–C) | Stretching | 1210 - 1275 (asymmetric), 1020 - 1075 (symmetric) | IR & ATR-FTIR |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). rsc.org
For bis(2-methoxyphenyl)phosphine oxide, which has a molecular formula of C₁₄H₁₅O₃P, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis, often using electrospray ionization (ESI), would typically measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured m/z value is then compared to the calculated value. An agreement within a few parts per million provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. This technique is the final piece of evidence in confirming the identity and elemental composition of the synthesized compound. rsc.org
Table 4: HRMS Data for Bis(2-methoxyphenyl)phosphine Oxide
| Molecular Formula | Ion | Calculated m/z |
|---|---|---|
| C₁₄H₁₅O₃P | [M+H]⁺ | 263.0837 |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the molecular geometry, bond lengths, and bond angles can be established with high precision.
While the specific crystal structure for Bis(2-methoxyphenyl)phosphine oxide is not available in the cited search results, analysis of closely related secondary phosphine oxides provides significant insight into the expected molecular architecture. For instance, the single-crystal structure of Bis(2,4,6-trimethylphenyl)phosphine oxide reveals a tetracoordinate geometry around the central phosphorus atom.
In such structures, the phosphorus atom is bonded to one oxygen atom and two carbon atoms from the aryl rings. The P=O bond length is a key indicator of the phosphine oxide group. For Bis(2-methoxyphenyl)phosphine oxide, a similar tetracoordinate phosphorus center is expected, with the two methoxyphenyl groups and the phosphoryl oxygen defining the geometry. The spatial orientation of the methoxyphenyl groups, including the torsion angles relative to the P-C bonds, would be a critical feature determined by this analysis, influencing the molecule's steric profile and coordination properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₃OP |
| Crystal System | Triclinic |
| Space Group | P-1 |
| P-O Bond Length (Å) | 1.4854(13) |
| P-C Bond Lengths (Å) | 1.8151(18), 1.8162(18) |
| O-P-C Bond Angles (°) | 113.94(8), 116.64(8) |
| C-P-C Bond Angle (°) | 108.07(8) |
X-ray Absorption Spectroscopy (XAS) for Phosphorus Oxidation State Determination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic structure and oxidation state of a specific atom within a molecule. For organophosphorus compounds, P K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is particularly informative.
The energy of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the absorbing atom. In the case of Bis(2-methoxyphenyl)phosphine oxide, the phosphorus atom is in the +5 oxidation state (P(V)). This would result in a P K-edge absorption energy that is significantly higher than that of its precursor, Bis(2-methoxyphenyl)phosphine, where phosphorus is in the +3 oxidation state (P(III)). This chemical shift to higher energy is a definitive signature of the oxidation of the phosphine to a phosphine oxide. The technique is sensitive enough to quantify the ratio of phosphine to phosphine oxide in mixed samples, making it invaluable for monitoring reaction completion and sample purity.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Thermal Behavior
Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature while identifying the gaseous species evolved. nasa.gov This provides crucial information about the thermal stability, decomposition pathways, and composition of a material. beilstein-journals.orgresearchgate.net
When applied to Bis(2-methoxyphenyl)phosphine oxide, TGA would reveal the onset temperature of decomposition, indicating its thermal stability. nasa.gov The TGA curve would show one or more mass loss steps corresponding to the fragmentation of the molecule. The coupled mass spectrometer would simultaneously analyze the gases released at each decomposition stage. For this compound, the expected evolved fragments would likely include those corresponding to methoxy groups, phenyl rings, and various phosphorus-containing ions. This data is critical for understanding the material's behavior at elevated temperatures, which is relevant for applications in catalysis and materials science. beilstein-journals.org
Techniques for Characterization in Nanoparticle Applications
Bis(2-methoxyphenyl)phosphine oxide can be used as a ligand to stabilize nanoparticles (NPs), influencing their growth, stability, and surface properties. rsc.orgmdpi.com Characterizing these nanoparticle systems requires techniques that can probe both the nanoparticle core and the effects of the surface ligand. nih.gov
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for the direct visualization of nanoparticles. rsc.org It provides fundamental information on the primary particle size, size distribution, shape, and morphology of the nanoparticle core. rsc.org For nanoparticles stabilized with Bis(2-methoxyphenyl)phosphine oxide, TEM analysis would be used to confirm the successful synthesis of the nanoparticles and to assess their quality. High-resolution TEM (HRTEM) can further provide information about the crystallinity and surface structure of the nanoparticles.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of nanoparticles in a colloidal suspension. rsc.orgfrontiersin.org DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. frontiersin.org The analysis yields the hydrodynamic diameter (Z-average) of the particles, which includes the nanoparticle core as well as the stabilizing ligand layer (Bis(2-methoxyphenyl)phosphine oxide) and any associated solvent shell. DLS is also used to assess the colloidal stability of the nanoparticle suspension; a stable, monodisperse sample will show a consistent hydrodynamic diameter over time, whereas aggregation will be indicated by a significant increase in the measured size. rsc.orgresearchgate.net The Polydispersity Index (PDI) is another key parameter from DLS that indicates the breadth of the size distribution. frontiersin.org
| Parameter | Typical Value | Information Provided |
|---|---|---|
| Z-Average (d.nm) | 45.2 | Intensity-weighted mean hydrodynamic diameter. |
| PDI (Polydispersity Index) | 0.15 | A measure of the broadness of the size distribution (values < 0.2 suggest a monodisperse sample). |
| Peak 1 Diameter (d.nm) | 43.8 | Diameter of the main particle population. |
UV-Visible Spectroscopy
A comprehensive review of available scientific literature did not yield specific experimental UV-Visible spectroscopic data, such as absorption maxima (λmax) or molar absorptivity (ε), for the compound Phosphine oxide, bis(2-methoxyphenyl)-. While various studies have reported the synthesis and characterization of this compound using other spectroscopic methods like Nuclear Magnetic Resonance (NMR), detailed electronic absorption studies appear to be limited or not publicly documented.
Generally, the UV-Visible spectra of aryl phosphine oxides are characterized by absorptions corresponding to π→π* electronic transitions within the aromatic rings. For instance, studies on structurally related 9-phenyl-9-phosphafluorene oxide derivatives show absorption bands around 290 nm, which are attributed to π→π* transitions. beilstein-journals.org The presence of methoxy substituents on the phenyl rings in bis(2-methoxyphenyl)phosphine oxide would be expected to influence the position and intensity of these absorption bands due to their electronic effects on the aromatic system. However, without experimental data, a precise description of its UV-Visible absorption profile cannot be provided.
Further research is required to experimentally determine and analyze the UV-Visible spectroscopic properties of bis(2-methoxyphenyl)phosphine oxide to fully characterize its electronic structure and photophysical behavior.
Computational Chemistry and Theoretical Investigations of Bis 2 Methoxyphenyl Phosphine Oxide Systems
Molecular Mechanics (MM) and High-Throughput Computational ScreeningWhile less common for detailed mechanistic studies, molecular mechanics could be used in conjunction with high-throughput screening methods to rapidly assess libraries of related phosphine (B1218219) oxide ligands for specific applications, such as in materials science or catalysis, based on their predicted conformational preferences and steric properties.
At present, the specific data required to populate these sections for Phosphine oxide, bis(2-methoxyphenyl)- is not available.
Computational Investigations into Bis(2-methoxyphenyl)phosphine (B161851) Oxide Remain a Nascent Field
A thorough review of available scientific literature reveals a notable gap in the computational chemistry landscape concerning the specific compound Phosphine oxide, bis(2-methoxyphenyl)-. While ab initio and complete basis set (CBS) methods are powerful tools for elucidating fundamental mechanistic insights into chemical systems, their application to this particular phosphine oxide derivative has not been extensively reported.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for understanding the electronic structure and conformational behavior of molecules. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled cluster (CC) theory, often in conjunction with large basis sets, are instrumental in predicting molecular geometries, reaction pathways, and spectroscopic properties with a high degree of accuracy. Furthermore, complete basis set methods aim to extrapolate calculations to the limit of an infinitely large basis set, thereby providing a benchmark for theoretical studies.
Despite the maturity of these computational techniques, their specific application to probe the intricacies of bis(2-methoxyphenyl)phosphine oxide is not documented in readily accessible research. Studies on simpler, related compounds, such as the parent phosphine oxide (H₃PO), have utilized these high-level methods to investigate the nature of the phosphorus-oxygen bond and the effects of different basis sets on calculated molecular properties. These foundational studies underscore the potential of such methods to unravel the electronic and steric influences of the ortho-methoxy-substituted phenyl rings in the target molecule.
For instance, computational analyses could provide critical data on:
Conformational Preferences: The rotational barriers around the phosphorus-carbon bonds and the preferred orientation of the methoxyphenyl groups could be precisely calculated. This would offer insights into the steric hindrance and potential intramolecular interactions that govern the molecule's three-dimensional structure.
Electronic Properties: The charge distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) could be determined. This information is crucial for understanding the molecule's reactivity, its potential as a ligand in coordination chemistry, and its spectroscopic characteristics.
Reaction Mechanisms: Ab initio methods could be employed to map out the potential energy surfaces of reactions involving bis(2-methoxyphenyl)phosphine oxide, identifying transition states and reaction intermediates. This would provide a detailed, step-by-step understanding of reaction mechanisms at the molecular level.
While experimental data, such as X-ray crystal structures of derivatives, provide valuable geometric parameters, they represent a static picture in the solid state. High-level computational studies would complement this by offering a dynamic view of the molecule's behavior in the gas phase or in solution, providing a more comprehensive understanding of its intrinsic properties.
The absence of specific ab initio and CBS studies on bis(2-methoxyphenyl)phosphine oxide highlights an opportunity for future research. Such investigations would not only contribute to a deeper understanding of this specific compound but also add to the broader knowledge base of structure-property relationships in the wider class of diarylphosphine oxides.
Applications in Catalysis and Organic Synthetic Transformations
Bis(2-methoxyphenyl)phosphine (B161851) Oxide as a Ligand in Transition Metal Catalysis
Bis(2-methoxyphenyl)phosphine oxide and its related structures function as effective ligands in various transition metal-catalyzed reactions. Although often considered weak Lewis bases, phosphine (B1218219) oxides can act as stabilizing ligands for metal centers, preventing catalyst decomposition and influencing the reaction's efficiency and selectivity. nih.govwikipedia.org Their participation can occur through direct use as a ligand or via in-situ oxidation of the corresponding phosphine during the catalytic cycle. nih.govchemrxiv.org
The quest for enantiomerically pure compounds has positioned P-stereogenic phosphine derivatives as crucial components in asymmetric catalysis. nih.gov Chiral phosphine oxides are valuable precursors in the synthesis of these P-chiral ligands. rsc.org Secondary phosphine oxides can be resolved into their enantiomers and then stereospecifically transformed into a variety of P-stereogenic tertiary phosphine oxides, which are subsequently used in asymmetric transformations. nih.gov The development of novel chiral diphosphines has revealed that subtle changes in the ligand's stereoelectronic features can deeply influence the enantioselectivity of a reaction. nih.gov
Asymmetric hydrogenation is a powerful method for creating chiral compounds, with the choice of chiral ligand being decisive for achieving high enantiomeric excess (ee). nih.gov Atropisomeric, C2-symmetric diphosphine ligands are particularly vital in this field. pnas.org While the direct application of bis(2-methoxyphenyl)phosphine oxide in these reactions is not extensively detailed, the broader class of chiral phosphine ligands derived from phosphine oxides is highly effective. For instance, diphosphine ligands are effective in the asymmetric hydrogenation of various substrates, including ketoesters and enol acetates. pnas.org The catalytic performance of iridium complexes with P,N-ligands in the hydrogenation of non-chelating olefins has demonstrated high enantioselectivities (up to 99% ee) for a wide range of substrates. ub.edu
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. thermofishersci.in Phosphine ligands are commonly employed, and their corresponding oxides have been shown to have a beneficial effect. nih.gov The use of phosphine oxides like triphenylphosphine (B44618) oxide as a stabilizing ligand has been demonstrated in the Suzuki coupling of potassium aryldimethylsilanolates with aryl bromides. nih.gov These ligands can prevent catalyst decomposition through oxidation or agglomeration, making the reactions more robust. nih.gov
A system using Pd(OAc)2 with a tertiary phosphine oxide ligand has been developed for Suzuki-Miyaura reactions, proving to be recyclable for up to 10 cycles while maintaining good to excellent yields. rsc.org Specifically, di(1-adamantyl)phosphine oxide has been used to synthesize effective palladium(II) precatalysts for the Suzuki reaction of unreactive aryl chlorides. nih.gov The related compound, tris(2-methoxyphenyl)phosphine, combined with Pd(OAc)2, creates a highly efficient catalytic system for the Suzuki coupling of aryl bromides with arylboronic acids, particularly for the synthesis of sterically hindered biaryls. researchgate.net This suggests that the corresponding oxide could play a similar stabilizing or catalytic role.
Table 1: Examples of Phosphine Oxides in Palladium-Catalyzed Suzuki-Miyaura Coupling This table presents data on related phosphine oxides to illustrate the general utility in this reaction type.
| Phosphine Oxide Ligand | Substrate 1 | Substrate 2 | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexyldiphenyl phosphine oxide | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 | >95% | rsc.org |
| Di(1-adamantyl)phosphine oxide | 4-Chloroanisole | Phenylboronic acid | POPd-Ad | 92% | nih.gov |
Participation in Silver-Catalyzed Phosphonation Reactions
Recent studies have shown that silver(I) can catalyze the C-H phosphonation of arenes. A silver-catalyzed method for the phosphonation of 2-aryloxazolines using various diarylphosphine oxides has been developed. rsc.org This cross-dehydrogenation coupling provides highly regioselective access to para-phosphonation products. While bis(2-methoxyphenyl)phosphine oxide was not specifically tested, related isomers such as bis(m-methoxyphenyl)phosphine oxide and bis(p-methoxyphenyl)phosphine oxide were shown to be suitable substrates, affording the desired products in moderate to good yields. rsc.org This indicates the applicability of this class of compounds in such transformations. Additionally, silver(I) complexes with related phosphine ligands, such as diphenyl(2-methoxyphenyl)phosphine, have been synthesized and characterized, highlighting the interaction between silver and phosphines containing the 2-methoxyphenyl moiety. nih.govnih.govresearchgate.net
Table 2: Substrate Scope of Diarylphosphine Oxides in Silver-Catalyzed Phosphonation Data adapted from a study on the phosphonation of 2-phenyl-4,4-dimethyl-4,5-dihydrooxazole. rsc.org
| Diarylphosphine Oxide | Product Yield |
|---|---|
| Bis(m-tolyl)phosphine oxide | 56% |
| Bis(m-methoxyphenyl)phosphine oxide | 63% |
| Bis(p-methoxyphenyl)phosphine oxide | 68% |
Organocatalytic Applications of Bis(2-methoxyphenyl)phosphine Oxide and Analogues
Beyond their role as ligands for transition metals, chiral phosphine oxides have emerged as powerful organocatalysts, particularly for asymmetric synthesis.
Chiral phosphine oxides have been successfully employed to catalyze asymmetric cross-aldol reactions between various carbonyl compounds with high enantioselectivity. nih.gov The catalytic mechanism involves the in-situ formation of a chiral hypervalent silicon complex through the coordination of the phosphine oxide to a chlorosilane, such as silicon tetrachloride. nih.govnih.gov This complex then activates both the aldol (B89426) donor and acceptor. This methodology has been extended to achieve the first catalytic enantioselective double aldol reactions, allowing for the one-pot stereoselective construction of molecules with up to four stereogenic centers. nih.gov The strategy has been used to produce optically active 2,6-disubstituted 2,3-dihydro-4-pyranones in a tandem asymmetric aldol/vinylogous aldol/cyclization reaction. nih.gov
Morita–Baylis–Hillman (MBH) and Related Organocatalytic Processes
The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, under the influence of a nucleophilic catalyst. acs.orgwikipedia.org Tertiary phosphines, including bis(2-methoxyphenyl)phosphine derived from its oxide, are effective catalysts for this transformation. nrochemistry.com
While specific examples detailing the use of bis(2-methoxyphenyl)phosphine as the catalyst for the MBH reaction are not extensively documented in readily available literature, its structural and electronic properties, being an electron-rich triarylphosphine, suggest its suitability for this role. The methoxy (B1213986) groups in the ortho positions increase the electron density on the phosphorus atom, enhancing its nucleophilicity and, consequently, its catalytic activity.
Diastereoselective Cycloaddition Reactions (e.g., (4+1) Cycloadditions)
Phosphines derived from their corresponding oxides are instrumental in catalyzing various cycloaddition reactions, enabling the construction of complex cyclic frameworks. acs.org These reactions often proceed with high stereoselectivity, making them valuable tools in asymmetric synthesis.
One notable example is the phosphine-catalyzed [3+2] cycloaddition reaction. In this process, the phosphine activates an allene (B1206475) or another three-carbon synthon, which then reacts with a two-atom component to form a five-membered ring. The stereochemical outcome of these reactions can often be controlled by the use of chiral phosphine catalysts. acs.orgrsc.org
While direct applications of bis(2-methoxyphenyl)phosphine oxide in diastereoselective cycloadditions are not prominently reported, its derivative, bis(2-methoxyphenyl)phosphine, is anticipated to be an effective catalyst. The steric and electronic properties imparted by the o-methoxyphenyl groups can influence the stereochemical course of the cycloaddition, potentially leading to high diastereoselectivity.
Michael, Rauhut-Currier, and Henry Reactions
Bis(2-methoxyphenyl)phosphine, obtained via the reduction of its oxide, can also catalyze a range of conjugate addition reactions, including the Michael, Rauhut-Currier, and Henry reactions.
Michael Addition: In the phosphine-catalyzed Michael addition, the phosphine acts as a nucleophilic catalyst to facilitate the addition of a pronucleophile to an activated alkene. organic-chemistry.org The reaction proceeds through the formation of a zwitterionic intermediate, which is basic enough to deprotonate the pronucleophile, thereby generating the active nucleophile for the conjugate addition. nih.gov
Rauhut-Currier Reaction: The Rauhut-Currier reaction involves the coupling of two activated alkenes, often catalyzed by a phosphine. wikipedia.org The mechanism is similar to the MBH reaction, where the phosphine initially adds to one of the alkenes to form a zwitterionic intermediate that then attacks the second alkene. eventsair.com While both amines and phosphines can catalyze the MBH reaction, phosphines are generally required for the Rauhut-Currier reaction. eventsair.com
Henry Reaction: The Henry (or nitroaldol) reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org Phosphines can serve as effective organocatalysts for this transformation. The phosphine, in the presence of an activated alkene, can form a zwitterionic species that acts as a Brønsted base to deprotonate the nitroalkane, initiating the reaction. nih.gov
Bis(2-methoxyphenyl)phosphine Oxide in Synthetic Reagent Design
Beyond its role as a precursor to catalytically active phosphines, bis(2-methoxyphenyl)phosphine oxide serves as a valuable starting material and intermediate in the design and synthesis of various specialized reagents.
Precursor for P-Chiral Phosphines
P-chiral phosphines, where the phosphorus atom is the stereogenic center, are a highly valuable class of ligands in asymmetric catalysis. nih.govacs.org The synthesis of enantiomerically pure P-chiral phosphines is a significant challenge in synthetic chemistry. One of the most effective strategies involves the stereospecific reduction of P-chiral phosphine oxides. acs.orgorganic-chemistry.org
Bis(2-methoxyphenyl)phosphine oxide can serve as a prochiral starting material for the synthesis of P-chiral phosphines. Through enantioselective synthesis or resolution, a chiral center can be introduced at the phosphorus atom of the phosphine oxide. Subsequent reduction of the P-chiral phosphine oxide to the corresponding phosphine can proceed with either retention or inversion of configuration, depending on the choice of reducing agent and reaction conditions. rsc.org For instance, reduction with certain silanes can occur with retention of stereochemistry, while methods involving methylation followed by reduction with lithium aluminum hydride often proceed with inversion. acs.orgorganic-chemistry.org This allows for controlled access to either enantiomer of the desired P-chiral phosphine.
Table 1: Common Reducing Agents for Phosphine Oxides and Their Stereochemical Outcome
| Reducing Agent/System | Typical Stereochemical Outcome | Reference |
| Trichlorosilane (HSiCl₃) | Retention | wikipedia.org |
| Trichlorosilane/Triethylamine | Inversion | wikipedia.org |
| Methyl Triflate then LiAlH₄ | Inversion | acs.orgorganic-chemistry.org |
| Phenylsilane (PhSiH₃) | Retention | rsc.org |
This is an interactive table. Click on the headers to sort the data.
Intermediate in the Synthesis of Polyketone Ligands
Bis(2-methoxyphenyl)phosphine oxide is a key intermediate in the synthesis of specialized bisphosphine ligands that are crucial for the palladium-catalyzed polymerization of polyketones. acs.org Polyketones are a class of polymers with excellent mechanical and thermal properties. The performance of the polymerization catalyst is highly dependent on the structure of the bisphosphine ligand. chemistryworld.com
Several catalytically active bisphosphine ligands for polyketone synthesis are derived from bis(2-methoxyphenyl)phosphine oxide. These include:
1,3-bis[bis(2-methoxyphenyl)phosphino]propane
((2,2-dimethyl-1,3-dioxane-5,5-diyl)bis(methylene))bis(bis(2-methoxyphenyl)phosphine)
The synthesis of these ligands involves the reduction of bis(2-methoxyphenyl)phosphine oxide to bis(2-methoxyphenyl)phosphine, followed by reaction with a suitable difunctional linker, such as 1,3-dichloropropane (B93676) or a derivative of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid. wikipedia.orgcphi-online.com
Table 2: Examples of Polyketone Ligands Derived from Bis(2-methoxyphenyl)phosphine Oxide
| Ligand Name | Linker Moiety |
| 1,3-bis[bis(2-methoxyphenyl)phosphino]propane | Propane |
| ((2,2-dimethyl-1,3-dioxane-5,5-diyl)bis(methylene))bis(bis(2-methoxyphenyl)phosphine) | 2,2-dimethyl-1,3-dioxane |
This is an interactive table. Click on the headers to sort the data.
Oxygen Acceptors in Deoxygenation Reactions
In the context of deoxygenation reactions, it is important to clarify the role of phosphine oxides. Phosphine oxides are not oxygen acceptors; rather, they are the thermodynamic sinks or byproducts of reactions where tertiary phosphines act as oxygen acceptors. The strong P=O bond makes the formation of a phosphine oxide a powerful driving force for many organic transformations. organic-chemistry.org
For example, in the Wittig, Staudinger, and Mitsunobu reactions, a stoichiometric amount of a tertiary phosphine is used, which is converted to the corresponding phosphine oxide during the course of the reaction. The regeneration of the phosphine from the phosphine oxide is a critical step for the development of catalytic versions of these reactions. ru.nl
Therefore, while bis(2-methoxyphenyl)phosphine oxide itself is not an oxygen acceptor, its formation from bis(2-methoxyphenyl)phosphine is the driving force in deoxygenation processes where the phosphine is employed as the reagent. The challenge then lies in the efficient and stereospecific reduction of the phosphine oxide back to the phosphine to enable a catalytic cycle. nih.govnih.gov
Mechanistic Studies of Reactions Involving Bis 2 Methoxyphenyl Phosphine Oxide
Mechanistic Pathways of Phosphine (B1218219) Oxide Reduction
The reduction of phosphine oxides to phosphines is a fundamental transformation in organophosphorus chemistry, essential for the recycling of phosphine oxide byproducts and the synthesis of valuable phosphine ligands. The strong P=O bond, however, presents a significant thermodynamic challenge. Mechanistic studies have explored various pathways to achieve this reduction, with a focus on stereospecificity and the nature of the reducing agents.
While specific mechanistic studies on the BH3-mediated deoxygenation of bis(2-methoxyphenyl)phosphine (B161851) oxide are not extensively detailed in the reviewed literature, the general mechanism for phosphine oxide reduction by borane (B79455) (BH3) is understood to involve the activation of the P=O bond. In the case of P-stereogenic hydroxyalkylphosphine oxides, density functional theory (DFT) calculations have been employed to investigate the stereospecificity of BH3-mediated reduction. researchgate.net These studies suggest a mechanism that accounts for the inversion of configuration at the phosphorus atom. researchgate.net One proposed pathway proceeds through a cyclic intermediate where the coordination of borane to both the phosphoryl and hydroxyl oxygen atoms facilitates the attack of BH3. researchgate.net However, the free energy barrier for this process is considered high for a reaction occurring at room temperature. researchgate.net Another study on the BH3-mediated reduction of functionalized P-chiral phosphine oxides provided evidence for the crucial role of a pendant hydroxy group in activating the P=O bond by the boron atom. nih.gov
The stereochemical outcome of phosphine oxide reduction is highly dependent on the reducing system employed. While some methods proceed with inversion of configuration, others have been developed to achieve retention. For instance, the reduction of (R)-(2-methoxyphenyl)methylphenylphosphine oxide, a compound structurally related to bis(2-methoxyphenyl)phosphine oxide, using a trichlorosilane-triphenylphosphine system has been shown to proceed with complete retention of configuration. researchgate.net This stereospecificity is a key feature of electrophilic substitution reactions at the phosphorus center. researchgate.net A protocol for the deoxygenation of various phosphine oxides with retention of configuration has been described using triphenylphosphine (B44618) or triethyl phosphite (B83602) as an oxygen acceptor in the presence of trichlorosilane. organic-chemistry.org This method is noted for its mild conditions and significantly shorter reaction times. organic-chemistry.org Mechanistic studies suggest an oxygen transfer between the starting phosphine oxide and the sacrificial phosphine. organic-chemistry.org
The stereospecific transformations of P-stereogenic secondary phosphine oxides into tertiary phosphine oxides have also been investigated, highlighting the importance of maintaining the stereochemical integrity at the phosphorus center during chemical modifications. acs.orgnih.gov
A general and chemoselective method for the reduction of phosphine oxides has been developed based on an "enhanced oxophilic competition mechanism". rsc.org This approach utilizes commercially available catalysts and mild silanes. rsc.org Computational studies have revealed that the key to this process is the enhanced oxophilicity of catalytically generated electron-deficient silane (B1218182) species. rsc.org This mechanism allows for the chemoselective reduction of the P=O bond in the presence of other reducible functional groups. rsc.org While this mechanism has been proposed for phosphine oxides in general, specific studies detailing this pathway for bis(2-methoxyphenyl)phosphine oxide were not found in the surveyed literature.
Oxygen Atom Transfer (OAT) Reaction Mechanisms with Metal Complexes (e.g., Molybdenum Complexes)
Oxygen atom transfer (OAT) is a fundamental reaction in which an oxygen atom is transferred from a donor to an acceptor molecule, often mediated by a metal complex. Dioxo-molybdenum(VI) complexes are well-known catalysts for such reactions. The generally accepted mechanism for OAT from a substrate to a phosphine, catalyzed by a molybdenum complex, involves the nucleophilic attack of the phosphine's lone pair on an empty antibonding orbital of a Mo=O bond. researchgate.netwhiterose.ac.uk This interaction weakens the molybdenum-oxygen bond, leading to the formation of a Mo(IV) species and the corresponding phosphine oxide. researchgate.netwhiterose.ac.uk
Mechanistic investigations into the OAT reactivity of specific dioxo-molybdenum(VI) complexes with tertiary phosphines have shown that the initial step follows a second-order rate law with an associative transition state. researchgate.net Subsequent exchange of the coordinated newly formed phosphine oxide with a solvent molecule regenerates the catalyst. researchgate.net While these studies provide a general framework for understanding OAT reactions, specific mechanistic details for reactions involving bis(2-methoxyphenyl)phosphine oxide as the oxygen acceptor with molybdenum complexes are not explicitly detailed in the available literature. Photo-induced OAT with molybdenum and tungsten dioxo complexes has also been explored, with proposed mechanisms involving the formation of radical species. whiterose.ac.uk
Radical Formation and Reaction Pathways
Recent studies have highlighted the involvement of phosphine oxide-derived radicals in various synthetic transformations, particularly in C-H functionalization reactions.
Bis(2-methoxyphenyl)phosphine oxide can participate in silver-mediated oxidative C-H/P-H functionalization reactions with internal alkynes to synthesize benzo[b]phosphole oxides. acs.org Mechanistic studies have demonstrated that this transformation proceeds via a radical pathway. acs.org The proposed mechanism involves the generation of a P-centered radical from the phosphine oxide. acs.org This radical then participates in a cascade of reactions including addition to the alkyne and subsequent cyclization. acs.orgoaepublish.com The involvement of a radical process is supported by experiments showing that the reaction can also be initiated by other radical initiators like Mn(OAc)3. acs.org
The interaction of phosphine ligands with silver salts is a critical aspect of these catalytic systems. Studies on the reaction of bulky phosphines with silver carbonate have led to the isolation of silver(I) complexes formed through C-H bond activation, providing insight into how the phosphine can solubilize the silver salt and participate in the catalytic cycle. acs.org While these studies often use phosphines, the principles of ligand-metal interaction are relevant to understanding the role of the corresponding phosphine oxides in these systems. The synthesis and crystal structure of a silver(I) complex with diphenyl-2-methoxyphenylphosphine, a related phosphine, further illustrates the coordination chemistry that can influence such catalytic processes. nih.gov
Contribution to Photopolymerization Mechanisms
While specific mechanistic studies on bis(2-methoxyphenyl)phosphine oxide are not extensively detailed in the literature, its contribution to photopolymerization can be understood by examining the well-established mechanisms of structurally similar bis(acyl)phosphine oxide (BAPO) photoinitiators. radtech.orgresearchgate.net These compounds are highly efficient Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon exposure to UV light to generate free radicals, which in turn initiate polymerization. wikipedia.orgradtech.org
The key mechanistic step is the α-cleavage (Norrish Type I) of the phosphorus-carbonyl carbon bond upon photoexcitation. wikipedia.org For a BAPO-type initiator, this photocleavage results in the formation of two primary radical species: a phosphanoyl radical and a benzoyl radical. researchgate.netresearchgate.net
General Mechanism of BAPO Photoinitiators:
Photoexcitation: The phosphine oxide molecule absorbs a photon (hν), promoting it to an excited singlet state, followed by efficient intersystem crossing (ISC) to a reactive triplet state. researchgate.net
α-Cleavage: From the triplet state, the molecule undergoes rapid cleavage of the P–C(O) bond.
Radical Formation: This cleavage generates a phosphanoyl radical (R₂P(O)•) and an acyl radical (R'C(O)•). Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates. radtech.orgnih.gov
In aqueous or alcoholic media, the primary phosphanoyl radical can form a solvent adduct, which is a potent reducing agent. researchgate.net This bifunctional reactivity highlights the versatility of BAPO photoinitiators. researchgate.net For bis(2-methoxyphenyl)phosphine oxide, a similar α-cleavage mechanism is anticipated, where the absorption of UV light would lead to the scission of a phosphorus-aryl carbon bond, generating a phosphinoyl radical and an aryl radical, both of which can initiate polymerization. The presence of the methoxy (B1213986) groups on the phenyl rings may influence the absorption characteristics and the reactivity of the resulting radicals.
Ligand Decomposition Pathways in Catalytic Systems
Phosphine oxides are often considered the final, stable oxidation state of phosphines and are frequently byproducts of catalytic reactions where phosphine ligands are employed. acs.org The formation of the phosphine oxide from the corresponding phosphine ligand is a common catalyst deactivation pathway. However, phosphine oxides themselves, including bis(2-methoxyphenyl)phosphine oxide, can be employed as ligands or additives in catalytic systems.
The stability of the P=O bond makes phosphine oxide ligands generally robust. researchgate.net However, their decomposition or degradation under catalytic conditions, though not common, can be influenced by the nature of the metal center and the reaction environment. Thermogravimetric analysis of various metal complexes with phosphine oxide ligands shows that decomposition trends are strongly dependent on the electronic and steric properties of the substituents on the phosphorus atom. researchgate.net
In some palladium-catalyzed cross-coupling reactions, phosphine oxides have been observed to have a beneficial effect, potentially acting as labile ligands that prevent catalyst decomposition through aggregation or other deactivation mechanisms. nih.gov While not undergoing decomposition themselves, they participate in the catalytic cycle by stabilizing the active metal species. For instance, triphenylphosphine oxide has been shown to improve the conversion and reproducibility of Suzuki-Miyaura couplings of potassium aryldimethylsilanolates. nih.gov This suggests that the decomposition of the catalytic system is prevented by the phosphine oxide, rather than the phosphine oxide ligand decomposing itself.
Should decomposition of a ligand like bis(2-methoxyphenyl)phosphine oxide occur, it would likely involve the cleavage of the P-C (aryl) bonds under harsh conditions, though this is generally not a favored pathway due to the strength of this bond. More commonly, the phosphine oxide may be reduced back to the phosphine if strong reducing agents are present. wikipedia.org
Phosphine Oxide Formation Mechanisms (e.g., in Thiolate Disulfide Exchange)
The formation of phosphine oxides is a key mechanistic feature in various reactions, including the reduction of disulfides by phosphines. In the context of reactions involving phosphine gold(I) thiolate complexes and aromatic disulfides, the formation of a phosphine oxide represents a competing pathway to the expected thiolate-disulfide exchange. umaine.edudntb.gov.ua
The established mechanism for this transformation does not involve the initial dissociation of the phosphine from the metal complex. Instead, it proceeds through the nucleophilic attack of the phosphorus atom of the intact phosphine gold(I) thiolate complex on one of the sulfur atoms of the disulfide bond. umaine.edu
The key steps are as follows:
Nucleophilic Attack: The phosphorus atom of the triarylphosphine ligand attacks the S-S bond of the disulfide. This step is the rate-determining step and is analogous to an Sₙ2 reaction. harvard.edunih.gov
Formation of a Thiophosphonium Intermediate: This attack leads to the formation of a cationic thiophosphonium intermediate ([R'SPR₃]⁺) and a thiolate anion. researchgate.net
Hydrolysis: The thiophosphonium cation is subsequently hydrolyzed by water present in the reaction medium. This step is irreversible due to the high thermodynamic stability of the P=O bond. harvard.edu
Product Formation: Hydrolysis yields the corresponding phosphine oxide (R₃P=O) and a thiol (R'SH). researchgate.net
Several factors influence the prevalence of this phosphine oxide formation pathway over the thiolate-disulfide exchange. The reaction is significantly favored for disulfides bearing strongly electron-withdrawing groups and in solvents with a high dielectric constant, such as DMSO. umaine.edu Although water is necessary for the final hydrolysis step, its presence alone is not sufficient to drive the reaction, as evidenced by the lack of phosphine oxide formation in acetonitrile, a solvent that often contains water. umaine.edu
| Factor | Effect on Phosphine Oxide Formation | Reference |
| Disulfide Substituent | Strongly electron-withdrawing groups | umaine.edu |
| Solvent | High dielectric constant (e.g., DMSO) | umaine.edu |
| Water | Necessary for hydrolysis of intermediate | umaine.edu |
| Phosphine Ligand | Does not dissociate from metal prior to reaction | umaine.edu |
Role of Hypervalent Intermediates in Organocatalysis (e.g., Silicon Complexes in Aldol (B89426) Reactions)
Chiral phosphine oxides have emerged as powerful Lewis base organocatalysts, particularly in stereoselective synthesis. Their catalytic activity often proceeds through the formation of hypervalent intermediates with co-reagents. A prime example is the asymmetric aldol reaction mediated by tetrachlorosilane, where the phosphine oxide catalyst is crucial for the formation and activity of a chiral hypervalent silicon complex. nih.govjst.go.jp
In these reactions, the phosphine oxide does not act alone but coordinates to the silicon tetrachloride (SiCl₄). The oxygen atom of the P=O group acts as a Lewis base, donating electron density to the Lewis acidic silicon atom. This coordination generates a chiral, transient hypervalent silicon species in situ. researchgate.netsciprofiles.com This newly formed complex is the true catalytic species.
The proposed mechanism involves a sequential activation process:
Catalyst Activation: The chiral phosphine oxide catalyst coordinates to SiCl₄ to form a chiral hypervalent silicon complex. nih.gov
Enolate Formation: This complex facilitates the formation of a trichlorosilyl (B107488) enol ether from an aldol donor (e.g., a ketone or thioester). jst.go.jpresearchgate.net
Aldehyde Activation: The hypervalent silicon species also acts as a Lewis acid to activate the aldehyde (aldol acceptor), making it more electrophilic.
C-C Bond Formation: The silyl (B83357) enol ether then attacks the activated aldehyde, forming the C-C bond of the aldol adduct with high stereocontrol, dictated by the chiral environment of the catalyst. jst.go.jp
This catalytic cycle has been successfully applied to achieve highly enantioselective cross-aldol reactions between ketones and aldehydes, and even catalytic asymmetric double aldol reactions. nih.govjst.go.jp The phosphine oxide is essential for creating the organized, chiral hypervalent environment that enables the stereoselective bond formation.
Phosphine Polymerization Mechanisms
Phosphine oxides can be incorporated into polymeric structures either as part of the main chain or as pendant groups, and their synthesis involves several distinct polymerization mechanisms.
One theoretical mechanism involves the direct polymerization of phosphine oxides themselves. For instance, in the reaction of phosphine (PH₃) with nitric oxide, the resulting phosphine oxide (H₃P=O) is predicted to undergo an autocatalyzed polymerization. This process is driven by strong dipolar interactions between the P⁺-O⁻ groups of adjacent molecules, leading to the formation of P-P bonds and the elimination of water. nih.gov
Another major route is the polycondensation of monomers that already contain a phosphine oxide moiety. Porous organic polymers containing phosphine oxide groups have been synthesized via Friedel-Crafts reactions, where phosphine-containing monomers are cross-linked with external linkers. The resulting phosphine groups are then oxidized to phosphine oxides. acs.org Similarly, poly(arylene ether ketone)s with pendant phosphine oxide groups have been prepared through the nucleophilic aromatic substitution polycondensation of a custom bisphenol monomer containing the phosphine oxide group. researchgate.net
| Polymerization Type | Monomer(s) | Mechanism | Reference |
| Autocatalyzed Polymerization | Phosphine Oxide (H₃P=O) | Dipolar interaction, P-P bond formation | nih.gov |
| Polycondensation | Phosphine oxide-containing bisphenol + Difluorinated ketone | Nucleophilic Aromatic Substitution | researchgate.net |
| Anionic Addition | Trivinylphosphine oxide | Michael-like addition to vinyl groups | mdpi.com |
| Friedel-Crafts Polymerization | Phosphine monomers + Linkers (followed by oxidation) | Electrophilic Aromatic Substitution | acs.org |
Coordination Chemistry and Complexation Behavior with Metal Ions
Design Principles for Phosphine (B1218219) Oxide Ligands in Metal Complexation
The design of phosphine oxide ligands for specific applications in metal complexation is guided by a set of established principles. These principles aim to control the ligand's coordination properties, such as its affinity for a particular metal ion, the geometry of the resulting complex, and the stability of the metal-ligand bond. The tunability of phosphine oxides, achieved by modifying the substituents on the phosphorus atom, is a key aspect of their design. libretexts.orgalfa-chemistry.com
The coordination geometry of metal complexes with phosphine oxide ligands is significantly influenced by both steric and electronic factors. manchester.ac.uk
Steric Factors: The size and arrangement of the substituents on the phosphorus atom dictate the steric hindrance around the coordinating oxygen atom. libretexts.org This steric bulk can influence the number of ligands that can coordinate to a metal center and the resulting geometry of the complex. For instance, bulky substituents can lead to lower coordination numbers. The cone angle, a concept developed by Tolman, is a useful parameter for quantifying the steric bulk of phosphine ligands and can be conceptually applied to their oxide counterparts. libretexts.org
Electronic Factors: The electronic properties of the substituents on the phosphorus atom modulate the electron density on the phosphoryl oxygen, thereby influencing its Lewis basicity and the strength of the metal-oxygen bond. manchester.ac.uk Electron-donating groups increase the electron density on the oxygen atom, making it a stronger Lewis base and leading to more stable metal complexes. Conversely, electron-withdrawing groups decrease the basicity of the phosphoryl oxygen.
In Phosphine oxide, bis(2-methoxyphenyl)-, the methoxy (B1213986) groups at the ortho position of the phenyl rings play a pivotal role in defining the ligand's properties.
The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic ring. This increases the electron density on the phosphoryl oxygen, enhancing its donor capacity and the stability of the resulting metal complexes. researchgate.net
From a steric perspective, the ortho-methoxy groups increase the steric bulk in the vicinity of the phosphorus center. This can influence the orientation of the phenyl rings and, consequently, the accessibility of the phosphoryl oxygen for coordination. The presence of these groups can also lead to secondary interactions with the metal center or other ligands in the coordination sphere.
Supramolecular self-assembly, driven by non-covalent interactions such as hydrogen bonding, is an important strategy in the design of catalytic systems. acs.org Phosphine oxides can participate in such interactions. For example, secondary phosphine oxides can form hydrogen-bonded assemblies that act as bidentate ligands. ehu.es While Phosphine oxide, bis(2-methoxyphenyl)- is a tertiary phosphine oxide, the principles of supramolecular chemistry can be applied to create more complex catalytic structures. acs.orgnih.gov By incorporating functional groups capable of non-covalent interactions, these ligands can self-assemble into larger, well-defined structures around a metal center, influencing the catalytic activity and selectivity. ehu.es
Several strategies can be employed to control the coordination environment and number around a metal ion using phosphine oxide ligands.
Tuning Steric Bulk: As previously mentioned, increasing the steric bulk of the substituents on the phosphorus atom can limit the number of ligands that can coordinate to the metal center. libretexts.org
Chelation: Incorporating multiple phosphine oxide groups into a single molecule to create bidentate or polydentate ligands can enforce specific coordination geometries and enhance the stability of the resulting complexes through the chelate effect.
Hemilability: Designing ligands with both a strongly coordinating phosphine oxide group and a weakly coordinating group can lead to hemilabile behavior, where the weak donor can dissociate to create a vacant coordination site for catalysis. wikipedia.org
Controlling Ligand-to-Metal Ratio: The stoichiometry of the reaction, specifically the ratio of ligand to metal, can also be used to control the number of coordinated ligands.
Complexation with f-Block Elements for Selective Extraction
Phosphine oxides are particularly effective extractants for f-block elements (lanthanides and actinides) due to the hard-hard interaction between the phosphoryl oxygen and the highly charged, oxophilic f-block metal ions. nih.govrsc.orgsigmaaldrich.com The design of these extractants focuses on achieving high selectivity for a particular metal ion or group of ions.
The rational design of bis-phosphine oxide extractants for lanthanides involves a computational and experimental approach to create ligands with a high affinity and selectivity for specific lanthanide ions. nih.gov This process considers several factors:
Preorganization: The ligand should be "preorganized" for complexation, meaning its conformation in the uncomplexed state is close to the conformation it adopts when bound to the metal ion. This minimizes the entropic penalty of complexation.
Bite Angle and Chelate Ring Size: In chelating bis-phosphine oxides, the distance and flexibility of the linker between the two phosphine oxide groups are critical. These factors determine the "bite angle" of the ligand and the size of the chelate ring formed upon coordination, which in turn influences the stability and selectivity of the complex for different-sized lanthanide ions.
Steric and Electronic Effects: As with general metal complexation, the steric and electronic properties of the substituents on the phosphorus atoms can be tuned to optimize the extraction efficiency and selectivity. For instance, the "anomalous aryl strengthening" effect, where aryl-substituted bis-phosphine oxides show unexpectedly high extraction efficiency, has been attributed to steric factors that favor a more organized ligand geometry for lanthanide complexation. nih.gov
Derivatives of (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide, which are structurally related to bis(2-methoxyphenyl)phosphine (B161851) oxide, have been investigated as efficient extractants for lanthanides and actinides. nih.govmdpi.com Quantum-chemical modeling and experimental studies have been used to understand the structure of the extracted complexes and to improve the extraction ability and selectivity of these compounds. nih.govnih.govmdpi.com
Quantum Chemical Analysis of Coordination with Rare Earth and Actinide Ions
A theoretical examination of the coordination of Phosphine oxide, bis(2-methoxyphenyl)- with rare earth (lanthanide) and actinide ions can be extrapolated from quantum chemical studies on similar oxygen-donor ligands. Such analyses, typically employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into the nature of the metal-ligand bond.
For complexes of phosphine oxides with lanthanides and actinides, the primary interaction is the donation of electron density from the phosphoryl oxygen to the metal center. rsc.orgstaffs.ac.uk This bond is predominantly ionic or polar covalent in nature, a characteristic feature of interactions between hard Lewis bases (the phosphine oxide) and hard Lewis acids (the f-block ions). wikipedia.org
Computational studies on various actinide and lanthanide complexes with oxygen-donor ligands have revealed a greater degree of covalency in the actinide-ligand bonds compared to those of the lanthanides. rsc.orgresearchgate.net This is attributed to the involvement of the 5f and 6d orbitals of the actinides in bonding, which are more spatially extended and energetically accessible for overlap with ligand orbitals than the more contracted 4f orbitals of the lanthanides. rsc.orgnih.gov
In the hypothetical coordination of Phosphine oxide, bis(2-methoxyphenyl)- with these f-block elements, it is anticipated that the methoxy groups on the phenyl rings would have a secondary, more subtle electronic influence on the primary P=O donor site. The electron-donating nature of the methoxy groups could slightly increase the electron density on the phosphoryl oxygen, potentially enhancing its donor strength and influencing the metal-ligand bond length and energy.
QTAIM analyses of related systems often characterize the metal-oxygen bond as a donor-acceptor interaction. rsc.orgresearchgate.net Key descriptors from such analyses, like the electron density at the bond critical point, can quantify the degree of covalency. It is expected that for complexes with Phosphine oxide, bis(2-methoxyphenyl)-, these descriptors would show a trend of increasing covalency when moving from lanthanide to actinide complexes.
A summary of the anticipated bonding characteristics based on theoretical analyses of analogous systems is presented in the table below.
| Property | Lanthanide Complexes | Actinide Complexes |
| Primary Bonding Interaction | Ionic / Polar Covalent | Polar Covalent with higher degree of covalency |
| Orbital Contribution | Primarily 4f (limited) and 5d | Significant 5f and 6d orbital mixing |
| Metal-Oxygen Bond Nature | Predominantly electrostatic | Increased orbital overlap and charge transfer |
| Influence of Methoxy Groups | Minor electronic perturbation of P=O basicity | Minor electronic perturbation of P=O basicity |
This table is based on theoretical predictions and data from analogous systems due to the absence of specific studies on Phosphine oxide, bis(2-methoxyphenyl)-.
Dynamic Aspects of Metal-Bis(2-methoxyphenyl)phosphine Oxide Interactions
The interactions between ligands and metal centers in coordination complexes are often dynamic, involving processes such as ligand exchange, conformational changes, and fluxional behavior. For metal complexes of Phosphine oxide, bis(2-methoxyphenyl)-, several dynamic aspects can be considered, influenced by the steric and electronic properties of the ligand.
Phosphine oxides are generally considered to be weakly coordinating ligands, which can lead to labile metal complexes where the phosphine oxide can be readily displaced by stronger donors. wikipedia.org This property is fundamental to the concept of hemilability, where a ligand can reversibly bind to a metal center through one or more donor sites. wikipedia.org While Phosphine oxide, bis(2-methoxyphenyl)- is a monodentate ligand, its potential for dissociation and re-association is a key dynamic feature.
The steric bulk introduced by the two 2-methoxyphenyl groups can significantly influence the dynamics of its metal complexes. This steric hindrance can affect the rate of ligand exchange reactions, with bulkier ligands generally exhibiting slower exchange rates. Furthermore, restricted rotation around the P-C bonds could lead to different stable conformations of the ligand in the solid state and in solution, potentially giving rise to dynamic NMR phenomena.
In solution, metal complexes of Phosphine oxide, bis(2-methoxyphenyl)- are expected to be fluxional. rsc.org The precise nature of this fluxionality would depend on the specific metal ion, its coordination number, and the other ligands present in the coordination sphere. Potential dynamic processes could include intramolecular rearrangements and intermolecular ligand exchange with solvent molecules or other species in solution.
The factors influencing the dynamic behavior of metal complexes with this ligand are summarized in the following table.
| Influencing Factor | Description of Potential Dynamic Effect |
| Steric Hindrance | The bulky 2-methoxyphenyl groups may slow down ligand exchange rates and influence the preferred coordination geometry. Restricted rotation around P-C bonds could lead to conformational isomers. |
| Electronic Effects | The electron-donating methoxy groups can subtly modulate the strength of the M-O bond, which in turn can affect the lability of the ligand. |
| Nature of the Metal Ion | The size, charge, and electronic configuration of the metal ion will dictate the strength and lability of the metal-ligand bond, thereby influencing the rates of dynamic processes. |
| Solvent and Counter-ions | The coordinating ability of the solvent and the presence of coordinating counter-ions can facilitate or inhibit ligand exchange pathways. |
This table outlines general principles of coordination chemistry as they are expected to apply to Phosphine oxide, bis(2-methoxyphenyl)-, given the lack of specific experimental data.
Emerging Research Frontiers and Future Prospects of Bis 2 Methoxyphenyl Phosphine Oxide
Integration in Nanomaterials Science (e.g., Gold Nanoparticle Stabilization)
The field of nanomaterials science is witnessing a surge in the use of organic ligands to functionalize and stabilize nanoparticles, thereby tailoring their physical and chemical properties for specific applications. Phosphine (B1218219) oxide derivatives have emerged as a promising class of ligands for the stabilization of gold nanoparticles (AuNPs) due to the strong coordination of the phosphoryl group (P=O) to the gold surface. This interaction can impart significant stability to the nanoparticles, preventing their aggregation and preserving their unique size-dependent properties.
Research in this area has demonstrated that the stability and characteristics of AuNPs are highly dependent on the structure of the phosphine oxide ligand. For instance, studies have shown that various substituted phosphine oxides can effectively cap AuNPs, with the nature of the substituents influencing the long-term stability and particle size distribution. nih.govresearchgate.net While the broader class of phosphine oxides has been investigated for this purpose, specific research detailing the use of Phosphine oxide, bis(2-methoxyphenyl)- for the stabilization of gold nanoparticles is not extensively documented in the current scientific literature. The presence of the methoxy (B1213986) groups in the ortho position of the phenyl rings could potentially influence the electronic properties and steric hindrance of the ligand, which in turn may affect its interaction with the gold surface.
Future research could explore the synthesis and application of AuNPs stabilized with Phosphine oxide, bis(2-methoxyphenyl)- . A comparative study of the stability of these nanoparticles with those stabilized by other phosphine oxides could provide valuable insights into the structure-property relationships of these systems.
Table 1: Stability of Gold Nanoparticles with Different Phosphine Oxide Ligands
| Ligand | Nanoparticle Size (nm) | Stability Duration |
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide | 55 ± 13.6 | 3 months |
| (3-thioacetylpropyl)-diphenylphosphine oxide | 40 ± 8 | 5 months |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide | 25 ± 6 | 5 months |
| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide | 43 ± 7 | 3 months |
This table presents data for related phosphine oxide compounds to illustrate the general trend in the field, as specific data for Bis(2-methoxyphenyl)phosphine (B161851) oxide is not available. nih.govresearchgate.net
Applications in Advanced Materials for Optoelectronics (e.g., Organic Electroluminescent Materials)
The development of advanced materials for optoelectronic devices, particularly organic light-emitting diodes (OLEDs), is a field of intense research. Phosphine oxide derivatives have been identified as a valuable class of materials for use in OLEDs, often serving as host materials or electron-transporting layers. The key attributes of phosphine oxides that make them suitable for these applications include their high thermal stability, good film-forming properties, and high triplet energies, which are crucial for efficient phosphorescent OLEDs.
The electron-withdrawing nature of the phosphine oxide group can also facilitate electron injection and transport, leading to improved device performance. A variety of phosphine oxide-containing molecules have been synthesized and incorporated into OLEDs, demonstrating their potential to enhance efficiency and operational stability.
However, a review of the current literature does not reveal specific studies on the application of Phosphine oxide, bis(2-methoxyphenyl)- in organic electroluminescent materials. The electronic and steric effects of the bis(2-methoxyphenyl) substituents could modulate the photophysical and charge-transporting properties of the molecule. Theoretical and experimental investigations into the frontier molecular orbital energy levels, triplet energy, and charge carrier mobility of this specific compound would be necessary to assess its potential as a material for OLEDs.
Continued Development in Asymmetric Catalysis and Ligand Design
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral phosphine ligands have played a pivotal role in the success of this field. While phosphines are the most common ligands, their corresponding phosphine oxides are also of interest. Secondary phosphine oxides can exist in equilibrium with their trivalent tautomer, a phosphinous acid, which can coordinate to a metal center. Furthermore, chiral phosphine oxides can be reduced to the corresponding chiral phosphines.
The related phosphine, Bis(2-methoxyphenyl)phosphine , is known to be a reactant in the synthesis of various metal complexes used in catalysis, including Suzuki-Miyaura coupling and Heck reactions. sigmaaldrich.com This suggests that the corresponding phosphine oxide, Phosphine oxide, bis(2-methoxyphenyl)- , could serve as a precursor in the synthesis of such ligands. The methoxy groups at the ortho position can potentially coordinate to the metal center, creating a bidentate or even tridentate ligand environment, which can have a significant impact on the stereoselectivity of a catalytic reaction.
Despite this potential, there is a lack of specific reports on the direct application of Phosphine oxide, bis(2-methoxyphenyl)- as a ligand or pre-ligand in asymmetric catalysis. Future research could focus on the synthesis of chiral versions of this compound and their evaluation in various asymmetric transformations.
Exploration of Novel Reactivity and Unforeseen Applications
The exploration of the fundamental reactivity of a chemical compound can often lead to the discovery of unforeseen applications. The synthesis of Phosphine oxide, bis(2-methoxyphenyl)- has been described in the patent literature. One method involves the reaction of anisole (B1667542) with triethyl phosphate (B84403) to form bis(2-methoxyphenyl) ethyl phosphonate (B1237965), which is then hydrogenated to yield the desired phosphine oxide. google.com
The crystal structure of a related derivative, bis(2-methoxyphenyl)-(2-methyl-4-oxopent-2-yl)phosphine oxide, has been determined, providing insight into the molecular geometry and bond parameters around the phosphorus center. researchgate.net Such structural information is crucial for understanding the steric and electronic properties of the molecule and for predicting its reactivity.
Currently, there is limited information available in the public domain regarding novel or unexpected reactivity of Phosphine oxide, bis(2-methoxyphenyl)- . Future research endeavors could focus on exploring its coordination chemistry with a variety of metals, its potential as an organocatalyst, or its utility as a building block in the synthesis of more complex molecular architectures. A systematic investigation of its reaction with various electrophiles and nucleophiles could unveil unique chemical transformations and pave the way for new applications.
Q & A
Basic Research Question
- 13C NMR : The methoxy groups (OCH3) and aryl carbons produce distinct signals. For example, in bis(3-nitrophenyl)phenyl phosphine oxide, methoxy carbons resonate at ~55–60 ppm, while aryl carbons appear between 110–150 ppm .
- X-ray Crystallography : Tools like SIR97 enable precise determination of bond angles (e.g., P=O bond ~1.48 Å) and molecular geometry. Crystal packing analysis reveals intermolecular interactions (e.g., van der Waals forces) critical for stability .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
How does the electronic environment of bis(2-methoxyphenyl)phosphine oxide influence its hydrolytic stability under varying pH conditions?
Advanced Research Question
The electron-donating methoxy groups enhance steric hindrance and reduce susceptibility to hydrolysis. Experimental protocols involve:
- Acidic/Basic Hydrolysis : Refluxing in HCl/NaOH solutions (1–6 M) at 60–100°C, followed by HPLC or 31P NMR to quantify degradation products.
- Kinetic Studies : Monitoring pseudo-first-order rate constants (kobs) under controlled pH. Comparative studies with analogues (e.g., bis(4-methoxyphenyl)phosphine oxide) reveal substituent effects on stability .
What methodologies have been employed to study the coordination chemistry of bis(2-methoxyphenyl)phosphine oxide with transition metals, and what are the implications for catalytic applications?
Advanced Research Question
- Ligand Screening : Reactivity with metals (e.g., Pd, Pt) is assessed via titration experiments using UV-Vis or fluorescence spectroscopy. Stability constants (log K) are calculated to evaluate ligand strength .
- Catalytic Testing : In cross-coupling reactions (e.g., Suzuki-Miyaura), the oxide’s weak Lewis basicity may reduce metal coordination efficiency compared to stronger donors like triphenylphosphine. XAS (X-ray absorption spectroscopy) helps characterize metal-ligand interactions .
In perovskite material research, how can bis(2-methoxyphenyl)phosphine oxide be optimized for defect passivation, and what analytical techniques validate its efficacy?
Advanced Research Question
- In Situ Deposition : Introducing the oxide during thermal evaporation (as demonstrated for Cl-TPPO) reduces halide vacancies by coordinating undercoordinated Pb2+ ions .
- Validation Methods :
How do computational models predict the electronic properties of bis(2-methoxyphenyl)phosphine oxide, and what insights do they provide for material design?
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software computes HOMO-LUMO gaps (~4.5 eV), partial charges (e.g., P=O oxygen: −0.45 e), and electrostatic potential surfaces.
- MD Simulations : Predicts thermal stability (e.g., decomposition onset at ~300°C) and solubility parameters in solvents like DMSO .
What are the challenges in quantifying the environmental persistence of bis(2-methoxyphenyl)phosphine oxide, and which analytical techniques are most reliable?
Advanced Research Question
- Degradation Studies : OECD 301B tests assess biodegradability in aqueous media. LC-MS/MS detects trace metabolites (e.g., methoxyphenylphosphonic acids).
- Ecotoxicity : Daphnia magna assays (EC50 values) evaluate acute toxicity. Cross-referencing with REACH data for analogous phosphine oxides (e.g., triphenylphosphine oxide) informs regulatory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
